5-(1-Hydroxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine
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Overview
Description
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include a hydroxy-iodoethyl group and a fluorine atom. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Iodination: Introduction of the iodine atom at the desired position.
Fluorination: Incorporation of the fluorine atom.
Hydroxylation: Addition of the hydroxy group.
Each of these steps requires specific reagents and conditions. For example, iodination might be achieved using iodine and a suitable oxidizing agent, while fluorination could involve the use of a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the iodine atom could yield a variety of substituted derivatives.
Scientific Research Applications
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The hydroxy-iodoethyl group and the fluorine atom can disrupt base pairing and DNA replication, leading to cytotoxic effects. This makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxyuridine: A fluorinated nucleoside analog used in cancer treatment.
2’-Fluoro-2’-deoxyuridine: A simpler fluorinated analog without the hydroxy-iodoethyl group.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the combination of the hydroxy-iodoethyl group and the fluorine atom. This dual modification enhances its ability to interfere with nucleic acid metabolism, making it a more potent agent compared to its simpler analogs.
Properties
CAS No. |
123881-89-0 |
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Molecular Formula |
C11H14FIN2O6 |
Molecular Weight |
416.14 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14FIN2O6/c12-7-8(18)6(3-16)21-10(7)15-2-4(5(17)1-13)9(19)14-11(15)20/h2,5-8,10,16-18H,1,3H2,(H,14,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChI Key |
NUMINAFWUAILCU-QZPVKTSASA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)C(CI)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C(CI)O |
Origin of Product |
United States |
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